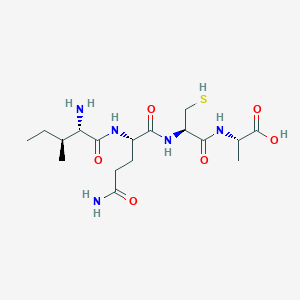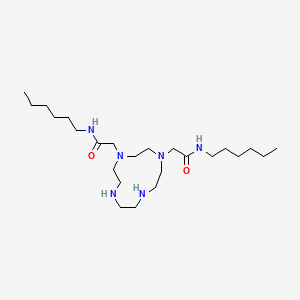
2,2'-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) is a complex organic compound that belongs to the family of macrocyclic compounds It is characterized by the presence of a tetraazacyclododecane ring, which is a 12-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) typically involves the following steps:
Formation of the Tetraazacyclododecane Ring: The initial step involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring. This can be achieved through a series of nucleophilic substitution reactions.
Attachment of Hexylacetamide Groups: The next step involves the introduction of N-hexylacetamide groups to the tetraazacyclododecane ring. This is usually done through amide bond formation reactions, where hexylamine reacts with acetic acid derivatives in the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of biological systems, particularly in the development of imaging agents and drug delivery systems.
Industry: The compound can be used in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides a strong binding site for metal ions, while the hexylacetamide groups can interact with biological molecules or other substrates. This allows the compound to act as a versatile ligand in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used macrocyclic ligand in medical imaging and radiotherapy.
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor to various functionalized derivatives used in coordination chemistry.
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid ester: Another derivative used in the synthesis of metal complexes.
Uniqueness
2,2’-(1,4,7,10-Tetraazacyclododecane-1,4-diyl)bis(N-hexylacetamide) is unique due to the presence of hexylacetamide groups, which provide additional functionalization and potential for interaction with biological systems. This makes it particularly useful in applications requiring specific targeting or binding properties.
Properties
CAS No. |
794461-00-0 |
|---|---|
Molecular Formula |
C24H50N6O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-hexyl-2-[4-[2-(hexylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide |
InChI |
InChI=1S/C24H50N6O2/c1-3-5-7-9-11-27-23(31)21-29-17-15-25-13-14-26-16-18-30(20-19-29)22-24(32)28-12-10-8-6-4-2/h25-26H,3-22H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
YRXHQTALLAIVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN1CCNCCNCCN(CC1)CC(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


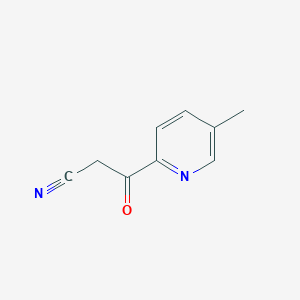
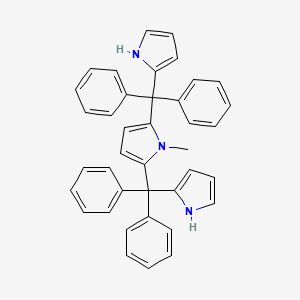
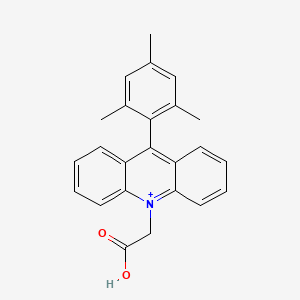
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)

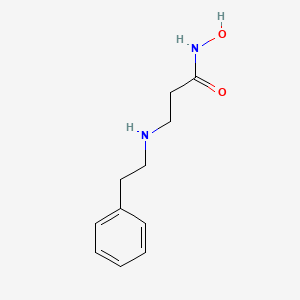
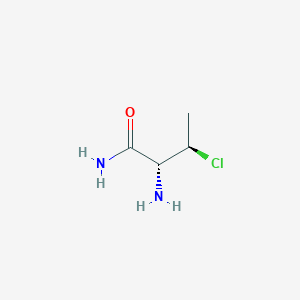
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
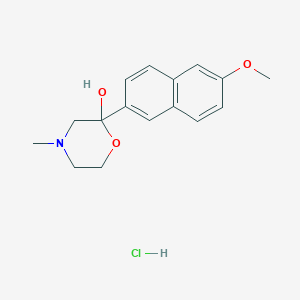
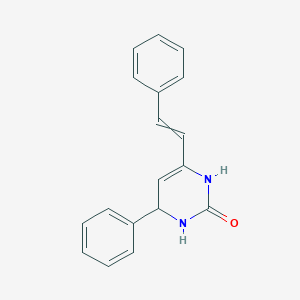
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
